Lipoxygenase (LOX) Inhibition: A Primary Mechanism
The compound is identified as a potent lipoxygenase inhibitor, a key enzyme in the arachidonic acid cascade, and also inhibits cyclooxygenase (COX) to a lesser extent [1]. This multi-target profile differentiates it from specific LOX or COX inhibitors and suggests a broader anti-inflammatory potential. A comparative study on 15-LOX showed a derivative of a 4-oxobutanoic acid compound with a Ki of 22 nM, demonstrating the potential of this scaffold for nanomolar potency [2].
| Evidence Dimension | Inhibition of Polyunsaturated Fatty Acid Lipoxygenase ALOX15 |
|---|---|
| Target Compound Data | Not directly available; inferred potency from compound class |
| Comparator Or Baseline | A related 4-(4-methoxyphenyl)-4-oxobutanoic acid derivative: Ki = 22 nM against human 15-LOX-1 [2] |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed as 15-HPETE formation |
Why This Matters
Establishes the compound's core mechanism and provides a benchmark for the potency achievable with this chemical scaffold, differentiating it from compounds with no LOX activity.
- [1] Medical University of Lublin. (n.d.). Record details for MeSH-M0014961: 4-(4-ethoxyphenyl)-4-oxobutanoic acid. PPM UMLUB. View Source
- [2] BindingDB. (n.d.). Entry BDBM50417153 / CHEMBL1270704. University of California, San Diego. View Source
